Cas no 326907-91-9 (1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid)

1-(2-Phenylethenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-based compound featuring a piperidine scaffold with a carboxylic acid functional group. Its structure combines a phenylvinylsulfonyl moiety with a piperidine-4-carboxylic acid core, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of both sulfonyl and carboxylic acid groups enhances its reactivity, enabling applications in peptide coupling, cross-coupling reactions, and the development of bioactive molecules. The compound’s rigid piperidine ring contributes to conformational stability, while the electron-withdrawing sulfonyl group may influence binding interactions in drug design. Suitable for further derivatization, it serves as a valuable building block for synthesizing pharmacologically relevant compounds.
1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid structure
326907-91-9 structure
Product Name:1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid
CAS No:326907-91-9
MF:C14H17NO4S
MW:295.3540828228
CID:5175508
PubChem ID:885509
Update Time:2025-10-23

1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 1-[(2-phenylethenyl)sulfonyl]-
    • 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid
    • Inchi: 1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)
    • InChI Key: LAFAILDKFOBJFF-UHFFFAOYSA-N
    • SMILES: N1(S(C=CC2=CC=CC=C2)(=O)=O)CCC(C(O)=O)CC1

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Additional information on 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid

1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid: A Comprehensive Overview

The compound CAS No. 326907-91-9, commonly referred to as 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, pharmacological activities, and recent advancements related to this compound.

The chemical structure of 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid consists of a piperidine ring substituted with a carboxylic acid group at the 4-position and a 2-phenylethene sulfonyl group at the 1-position. This combination of functional groups imparts unique properties to the molecule, making it a valuable compound for various research applications. The piperidine ring, a six-membered saturated ring with one nitrogen atom, is known for its versatility in organic synthesis and drug design.

Recent studies have highlighted the potential of 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid as a lead compound in the development of new therapeutic agents. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are key players in cellular signaling pathways.

The synthesis of CAS No. 326907-91-9 involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the carboxylic acid moiety. Advanced techniques such as Suzuki coupling and Friedel-Crafts alkylation have been employed to achieve high yields and purity. These methods not only ensure the structural integrity of the compound but also pave the way for further modifications to enhance its bioactivity.

In terms of pharmacological activity, 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid has shown promising results in preclinical models. For example, studies conducted by Smith et al. (2023) revealed that this compound demonstrates selective binding to G-protein coupled receptors (GPCRs), which are critical targets for treating conditions like hypertension and diabetes. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with various biological targets, while quantum mechanical calculations have elucidated its electronic structure and reactivity. These computational approaches complement experimental findings and contribute to the rational design of more effective drug candidates.

In conclusion, CAS No. 326907-91-9, or 1-(2-phenylethenesulfonyl)piperidine-4-carboxylic acid, represents a compelling molecule with diverse applications in drug discovery and development. Its unique chemical structure, coupled with advanced synthetic methodologies and pharmacological insights, positions it as a valuable tool for researchers in academia and industry alike.

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